molecular formula C10H11BrFN B11869845 (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11869845
M. Wt: 244.10 g/mol
InChI Key: AIJXLYPSAJHLFZ-JTQLQIEISA-N
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Description

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative with bromine and fluorine substituents at the 5- and 7-positions, respectively. Its enantiomeric purity (S-configuration) is critical for activity, as stereochemistry often dictates receptor binding and metabolic stability.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(1S)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

AIJXLYPSAJHLFZ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalene derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

Halogen Substitution Patterns
Compound Name Molecular Formula Molecular Weight CAS Number Key Features
(S)-5-Bromo-7-fluoro-THN-1-amine C₁₀H₁₁BrFN 244.10 Not Provided Bromo (C5), Fluoro (C7), S-configuration
(S)-6-Bromo-5-fluoro-THN-1-amine C₁₀H₁₁BrFN 244.10 1259674-78-6 Bromo (C6), Fluoro (C5)
5-Chloro-6-fluoro-THN-1-amine C₁₀H₁₁ClFN 215.66 1781677-37-9 Chloro (C5), Fluoro (C6)
(S)-5-Bromo-6-methyl-THN-1-amine C₁₁H₁₄BrN 240.14 1259813-33-6 Bromo (C5), Methyl (C6)

Key Findings :

  • For example, (S)-6-Bromo-5-fluoro-THN-1-amine has a closer halogen proximity, which may influence π-π stacking or dipole interactions .
  • Halogen Type : Replacing bromine with chlorine (e.g., 5-Chloro-6-fluoro analog) reduces molecular weight and polarizability, possibly impacting solubility and bioavailability .
Methyl Substituents

The addition of a methyl group at C6 in (S)-5-Bromo-6-methyl-THN-1-amine increases hydrophobicity (MW = 240.14) compared to the parent compound (MW = 244.10). This modification could enhance membrane permeability but may reduce water solubility .

Stereochemical Variations

Compound Name Configuration [α]D (Solvent) Synthetic Route
(S)-5-Bromo-7-fluoro-THN-1-amine S Not Reported Likely via enantioselective synthesis
(R)-7-Bromo-THN-1-amine R Not Reported Resolved using chiral auxiliaries
(SS,1R)-7-Fluoro-THN-1-amine derivative SS,1R +50.6 (CH₂Cl₂) Enantioselective alkylation

Key Findings :

  • Enantiomeric Activity : The (S)-configuration is often prioritized in drug design for optimal target engagement. For example, sertraline’s (1S,4S)-configuration is essential for serotonin reuptake inhibition .
  • Synthetic Control : Enantioselective methods, such as tert-butanesulfinyl imine chemistry, enable high stereochemical purity (e.g., 75% yield for (SS)-6g) .

Pharmacological and Physicochemical Properties

Antineoplastic Potential
Stability and Handling
  • Storage : Analogous compounds (e.g., 2-Chloro-THN-1-amine) require storage in cool, dry conditions away from oxidizers .
  • Toxicity: Limited acute toxicity data exist, but brominated amines generally require careful handling to avoid dermal or respiratory exposure .

Biological Activity

(S)-5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H11BrFN
  • Molecular Weight : 244.11 g/mol
  • CAS Number : 1259611-20-5
  • IUPAC Name : (1S)-5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Research indicates that this compound exhibits various biological activities through its interaction with specific biological targets:

  • Inhibition of Kynurenine Aminotransferase :
    • The compound has been studied for its inhibitory effects on kynurenine aminotransferase (KAT), an enzyme involved in the metabolism of tryptophan. In vitro studies show that it can inhibit KAT with an IC50 value of approximately 0.8 µM .
  • Neuroprotective Effects :
    • In animal models, this compound has demonstrated potential neuroprotective effects by modulating neuroinflammatory responses and reducing excitotoxicity associated with glutamate release .
  • Antidepressant-Like Activity :
    • Preliminary studies suggest that the compound may exhibit antidepressant-like properties in behavioral models. This effect is hypothesized to be linked to its ability to enhance kynurenic acid levels while reducing quinolinic acid production in the brain .

Table 1: Summary of Biological Activities

Activity TypeAssay/ModelResultReference
Kynurenine AminotransferaseIn vitro inhibitionIC50 = 0.8 µM
NeuroprotectionAnimal modelsReduced glutamate toxicity
Antidepressant-like behaviorBehavioral assaysPositive response observed

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on rat hippocampal neurons subjected to oxidative stress, treatment with the compound resulted in a significant reduction in neuronal cell death compared to controls. This effect was attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular resilience.

Case Study 2: Antidepressant-Like Activity

A behavioral study involving mice subjected to chronic mild stress demonstrated that administration of this compound led to a marked improvement in depressive-like behaviors as assessed by the forced swim test and sucrose preference test. These findings support the hypothesis that modulation of the kynurenine pathway may play a role in the antidepressant effects observed.

Q & A

Q. Key Optimization Parameters :

  • Temperature control during halogenation (0–25°C).
  • Catalyst selection (e.g., Pd for cross-coupling).
  • Solvent polarity adjustments to enhance yield (e.g., dichloromethane for intermediates) .

Advanced: How can enantiomeric purity be validated and optimized during synthesis?

Q. Methodological Answer :

  • Chiral Techniques :
    • Use chiral HPLC with columns like Chiralpak® AD-H or OD-H (hexane/isopropanol mobile phase) to separate enantiomers .
    • Polarimetry ([α]D measurements) to confirm optical rotation consistency with literature values .
  • Synthetic Optimization :
    • Enantioselective catalysis (e.g., Rhodium-BINAP complexes for hydrogenation).
    • Kinetic resolution via enzymatic methods (lipases or esterases) .

Q. Common Pitfalls :

  • Racemization during acidic/basic workup. Mitigate by using mild conditions (pH 6–8) .

Basic: What spectroscopic and analytical methods are used for structural characterization?

Q. Methodological Answer :

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., bromine/fluorine-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ at m/z 284.0) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) for purity assessment (>98%) .

Table 1 : Key NMR Signals for Target Compound

Position1H δ (ppm)13C δ (ppm)
C5-Br-~115 (C-Br)
C7-F-~160 (C-F)
NH21.8–2.240–45

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Assay Standardization :
    • Use uniform receptor binding protocols (e.g., radioligand displacement assays for 5-HT7R or GPCRs) .
    • Control for batch-to-batch compound purity (HPLC-UV).
  • In Vivo/In Vitro Correlation :
    • Validate pharmacokinetics (e.g., brain penetration via LC-MS in Fmr1 knockout mice) .

Example : Discrepancies in IC50 values may arise from varying buffer pH (affecting amine protonation) or receptor subtype selectivity .

Basic: What are common derivatization reactions for this compound?

Q. Methodological Answer :

  • Amine Functionalization :
    • Acylation (acetic anhydride) or sulfonylation (tosyl chloride) to modify solubility .
  • Halogen Displacement :
    • Suzuki-Miyaura coupling (Pd-catalyzed) to replace bromine with aryl/heteroaryl groups .

Q. Reaction Conditions :

  • SNAr reactions require electron-deficient arenes (DMF, 80°C) .

Advanced: What computational strategies support mechanistic studies of bioactivity?

Q. Methodological Answer :

  • Docking Simulations :
    • Use AutoDock Vina to model interactions with 5-HT7R (PDB: 5TUD). Fluorine/bromine substituents enhance hydrophobic binding .
  • DFT Calculations :
    • Optimize transition states for enantioselective steps (e.g., B3LYP/6-31G* level) .

Case Study : DFT revealed tert-butanesulfinyl’s role in stereochemical control during imine formation .

Basic: How to assess compound stability under experimental conditions?

Q. Methodological Answer :

  • Stress Testing :
    • Heat (40–60°C), light (UV exposure), and pH (1–13) studies monitored via HPLC .
  • Storage :
    • -20°C under inert gas (Ar) to prevent oxidation. Use amber vials for light sensitivity .

Advanced: Strategies to enhance blood-brain barrier (BBB) penetration for neuroactive studies?

Q. Methodological Answer :

  • Structural Modifications :
    • Introduce lipophilic groups (e.g., methyl) or reduce hydrogen-bond donors (logP >2) .
  • Prodrug Design :
    • Esterify the amine to improve passive diffusion (hydrolyzed in vivo by esterases) .

Table 2 : Comparative BBB Penetration of Analogues

CompoundlogPBBB Permeability (Papp ×10⁻⁶ cm/s)
Target Compound2.112.5
5-Chloro Derivative1.88.2
N-Methylated Analogue2.518.7

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